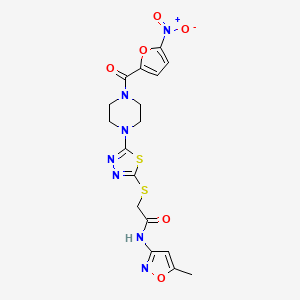
N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N7O6S2 and its molecular weight is 479.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthetic route typically includes the formation of the isoxazole ring and subsequent modifications to introduce the nitrofuran and thiadiazole moieties. Detailed synthesis protocols have been reported in literature, demonstrating yields and purity assessments through spectroscopic methods such as NMR and IR .
Antimicrobial Properties
One of the most significant aspects of this compound is its antimicrobial activity. It has been tested against a range of pathogens, including ESKAPE pathogens, which are notorious for their antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against various strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Klebsiella pneumoniae | 0.25 |
| Enterococcus faecalis | 0.25 |
| Enterobacter cloacae | 0.25 |
These findings suggest that the compound may serve as a promising candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its effects appears to involve inhibition of key bacterial enzymes and disruption of cellular processes. Notably, compounds containing nitrofuran groups are known to generate reactive nitrogen species upon reduction, leading to oxidative stress in bacterial cells . This mechanism may explain the observed antibacterial activity.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on ESKAPE Pathogens : A series of tests demonstrated that derivatives of this compound exhibited significant antibacterial effects against ESKAPE pathogens with varying MIC values, indicating a broad spectrum of activity .
- Antitubercular Activity : Although initial tests against Mycobacterium tuberculosis indicated limited efficacy (MIC > 26.7 mM), structural modifications may enhance its potential as an antitubercular agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the nitrofuran and thiadiazole components significantly influence biological activity. For instance, varying substituents on the piperazine ring can enhance antimicrobial potency while maintaining low toxicity profiles .
科学的研究の応用
Antimicrobial Activity
One of the most significant applications of this compound lies in its antibacterial properties . The presence of the 5-nitrofuran moiety is crucial, as nitrofuran derivatives have been shown to exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, studies indicate that compounds containing nitrofuran groups can inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.031 mg/L, outperforming traditional first-line antituberculosis drugs like isoniazid and rifampicin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is vital for optimizing its pharmacological profile. Research indicates that modifications to the piperazine and thiadiazole components can significantly influence antimicrobial potency and selectivity .
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- Study on Mycobacterial Inhibition : A study demonstrated that derivatives with similar structures effectively eliminated intracellular mycobacteria in macrophage models. These compounds were evaluated for their ability to penetrate cellular membranes and exert bactericidal effects against slow-growing mycobacteria .
- Inhibition of NAT Enzymes : Another investigation focused on how these compounds interact with NAT enzymes. The results showed that certain derivatives could significantly inhibit NAT activity, suggesting a dual mechanism where they not only act as antibiotics but also modulate antibiotic metabolism .
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O6S2/c1-10-8-12(21-30-10)18-13(25)9-31-17-20-19-16(32-17)23-6-4-22(5-7-23)15(26)11-2-3-14(29-11)24(27)28/h2-3,8H,4-7,9H2,1H3,(H,18,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRNJKGPMJCTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













